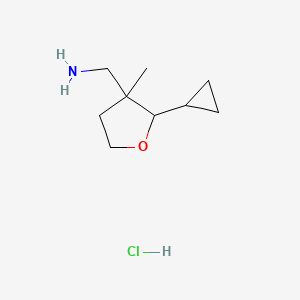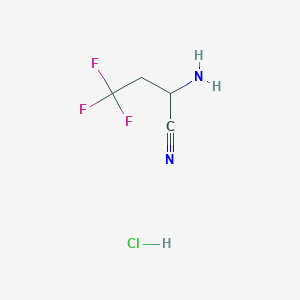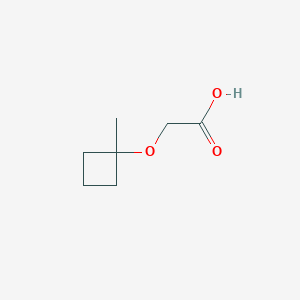
2-(1-甲基环丁氧基)乙酸
描述
2-(1-Methylcyclobutoxy)acetic acid is an organic compound with the molecular formula C7H12O3 It features a cyclobutyl ring substituted with a methyl group and an acetic acid moiety
科学研究应用
2-(1-Methylcyclobutoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
Target of Action
It is known to belong to the class of carboxylic acids, which are often involved in various biological processes, including energy production and enzyme regulation.
Mode of Action
Biochemical Pathways
Carboxylic acids like this compound can be involved in various biochemical processes, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-Methylcyclobutoxy)acetic acid . For instance, pH and temperature can affect its stability and interaction with targets. Additionally, the presence of other substances in the environment may influence its efficacy through competitive or non-competitive inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutoxy)acetic acid typically involves the reaction of 1-methylcyclobutanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-methylcyclobutanol is replaced by the chloroacetic acid, forming the desired product.
Industrial Production Methods
Industrial production methods for 2-(1-Methylcyclobutoxy)acetic acid are not well-documented in the literature. it is likely that similar synthetic routes involving nucleophilic substitution reactions are employed, with optimization for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(1-Methylcyclobutoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
相似化合物的比较
Similar Compounds
Cyclobutylacetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.
2-(Cyclobutoxy)acetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.
2-(1-Methylcyclopentyloxy)acetic acid: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-(1-Methylcyclobutoxy)acetic acid is unique due to the presence of the methyl group on the cyclobutyl ring, which can influence its chemical reactivity and binding interactions. This structural feature may confer distinct properties and potential advantages in various applications compared to its similar compounds.
属性
IUPAC Name |
2-(1-methylcyclobutyl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(3-2-4-7)10-5-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXWZSGUZVTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





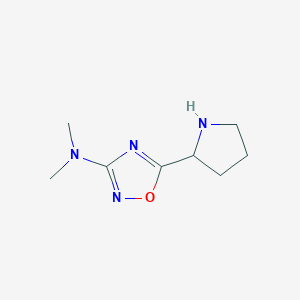

![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
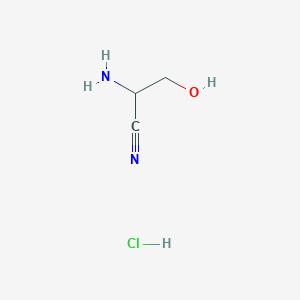

![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)

